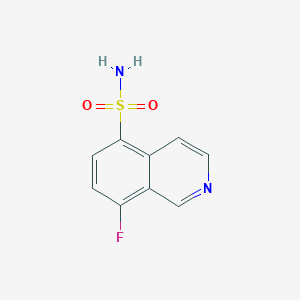

8-Fluoroisoquinoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

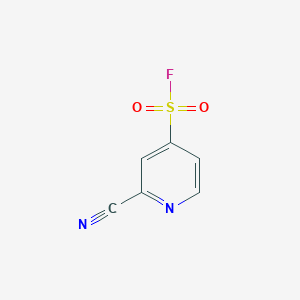

8-Fluoroisoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7FN2O2S . It has a molecular weight of 226.23 . This compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of sulfonamides, which includes 8-Fluoroisoquinoline-5-sulfonamide, has been extensively studied. One common method involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . In the 1960s, Belsten and Dyke synthesized 8-fluoroisoquinoline, and Bellas and Suschitzky reported the first synthesis of 6- and 7-fluoroisoquinolines .Molecular Structure Analysis

The molecular structure of 8-Fluoroisoquinoline-5-sulfonamide consists of a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C9H7FN2O2S/c10-7-3-4-8 (15 (11,13)14)6-2-1-5-12-9 (6)7/h1-5H, (H2,11,13,14) .Chemical Reactions Analysis

Sulfonamides, including 8-Fluoroisoquinoline-5-sulfonamide, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . They have also been used as alkyl transfer reagents .Physical And Chemical Properties Analysis

8-Fluoroisoquinoline-5-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 226.23 g/mol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

8-Fluoroisoquinoline-5-sulfonamide serves as a precursor or intermediate in the synthesis of various chemical compounds, demonstrating the versatility of fluoroisoquinolines in organic chemistry. For instance, a study detailed the regioselective remote C-H fluoroalkylselenolation of 8-aminoquinolines, showcasing the potential of fluoroisoquinolines in creating sulfonamide derivatives with improved yields and efficiency (Ghiazza et al., 2018). This process highlights the application of 8-Fluoroisoquinoline-5-sulfonamide in developing novel compounds through palladium-catalyzed reactions.

Antimicrobial Activities

Research into the antimicrobial properties of 8-Fluoroisoquinoline-5-sulfonamide derivatives has shown significant promise. A study synthesizing a novel bi-dentate ligand with both sulfonamide and 8-hydroxyquinoline moieties exhibited increased antimicrobial and antifungal activities compared to the parent compounds, suggesting the potential for these derivatives in pharmaceutical applications (Dixit et al., 2010).

Enzyme Inhibition

The effectiveness of 8-Fluoroisoquinoline-5-sulfonamide derivatives as enzyme inhibitors has been documented, particularly in the inhibition of phenylethanolamine N-methyltransferase (PNMT). One study demonstrated that these compounds can selectively inhibit PNMT, providing insights into the development of new treatments for disorders related to catecholamine metabolism (Grunewald et al., 2006).

Photoluminescence and Material Science

The compound's derivatives have been explored for their photoluminescent properties and potential applications in material science. For example, 8-hydroxyquinoline functionalized mesoporous silica was developed for aluminum complexation and photoluminescence studies, indicating the use of 8-Fluoroisoquinoline-5-sulfonamide derivatives in creating materials with novel optical properties (Badiei et al., 2011).

Metal Ion Detection and Extraction

Research has also focused on the use of 8-Fluoroisoquinoline-5-sulfonamide derivatives in the detection and extraction of metal ions. One study highlighted the potential of these derivatives as chelate extraction reagents in ionic liquid extraction systems, demonstrating superior extractability compared to traditional chloroform systems (Ajioka et al., 2008).

Mecanismo De Acción

Target of Action

8-Fluoroisoquinoline-5-sulfonamide is a compound that combines the properties of fluorinated isoquinolines and sulfonamides . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . Sulfonamides, on the other hand, are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase .

Mode of Action

The compound’s interaction with its targets involves the unique characteristics of both fluorinated isoquinolines and sulfonamides. Fluorinated isoquinolines attract attention due to their biological activities and light-emitting properties . Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction is crucial for these organisms as it disrupts the synthesis of folic acid .

Biochemical Pathways

The affected pathways primarily involve the synthesis of folic acid. By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, which is essential for the growth and survival of certain organisms .

Pharmacokinetics

Sulfonamides are known to be well absorbed and widely distributed in the body . Fluorinated isoquinolines have been synthesized in various forms, suggesting potential variability in their ADME properties .

Result of Action

The molecular and cellular effects of 8-Fluoroisoquinoline-5-sulfonamide’s action primarily involve the disruption of folic acid synthesis, leading to the inhibition of growth and survival of certain organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Fluoroisoquinoline-5-sulfonamide. For instance, the presence of other substances or changes in pH levels could potentially affect the compound’s stability and effectiveness

Safety and Hazards

Direcciones Futuras

The discovery of new chemical entities having enhanced bioactivities and improved functionalities to overcome the prevailing antibiotic resistance and emerging diseases has evolved as one of the most needed research areas in the pharmaceutical field . Sulfonamides, including 8-Fluoroisoquinoline-5-sulfonamide, are being actively researched for their potential therapeutic applications .

Propiedades

IUPAC Name |

8-fluoroisoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZPVDSFXWMIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroisoquinoline-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)

![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)

![N-[[1-(2-Methylpyrazol-3-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2933093.png)